molecular formula C19H17N3O2S B10969722 2-[1-(3,5-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-[1-(3,5-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B10969722
M. Wt: 351.4 g/mol
InChI Key: BMMMYQFLTGLASW-UHFFFAOYSA-N
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Description

2-[1-(3,5-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,5-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multi-step reactions. One common method includes the reaction of 1-[3,5-dimethylphenoxy]ethylamine with thiocarbohydrazide to form an intermediate, which is then cyclized to produce the desired thiadiazole derivative. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,5-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines .

Scientific Research Applications

2-[1-(3,5-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3,5-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, thereby disrupting essential biological processes in microorganisms. The exact molecular pathways are still under investigation, but it is known to affect the synthesis of nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-thiadiazole derivatives
  • Thiadiazolo[3,2-a]pyrimidines
  • Thiadiazolo[3,2-a]pyrimidin-6-carboxylate derivatives

Uniqueness

2-[1-(3,5-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one stands out due to its unique structure, which combines the thiadiazole ring with a quinazolinone moiety. This structural combination imparts distinct biological activities and enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

2-[1-(3,5-dimethylphenoxy)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C19H17N3O2S/c1-11-8-12(2)10-14(9-11)24-13(3)17-21-22-18(23)15-6-4-5-7-16(15)20-19(22)25-17/h4-10,13H,1-3H3

InChI Key

BMMMYQFLTGLASW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C2=NN3C(=O)C4=CC=CC=C4N=C3S2)C

Origin of Product

United States

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